1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol

Description

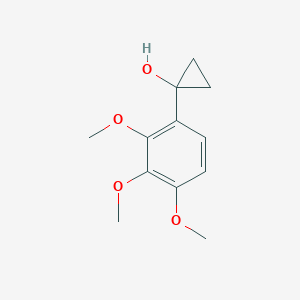

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a 2,3,4-trimethoxy-substituted aromatic ring. The trimethoxy substitution pattern is notable in medicinal chemistry, as similar motifs are found in antitumor agents (e.g., 4-aza-2,3-didehydropodophyllotoxin derivatives) . The cyclopropane ring introduces steric strain, which may influence reactivity, pharmacokinetics, or target binding.

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C12H16O4/c1-14-9-5-4-8(12(13)6-7-12)10(15-2)11(9)16-3/h4-5,13H,6-7H2,1-3H3 |

InChI Key |

SECHXXULHIJSBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2(CC2)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3,4-trimethoxybenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyclopropane ring to more stable structures.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(2,3,4-trimethoxyphenyl)cyclopropanone, while reduction could produce 1-(2,3,4-trimethoxyphenyl)cyclopropane.

Scientific Research Applications

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

1-(4-Methoxyphenyl)cyclopropan-1-ol (CAS 15973-65-6)

- Structure : Single methoxy group at the para position of the phenyl ring.

- Properties : Lower molecular weight (C₁₀H₁₂O₂; ~164.20 g/mol) compared to the trimethoxy analog. Reduced steric bulk may enhance solubility but limit target selectivity.

- Safety : Requires medical consultation upon exposure, though specific toxicity data are unavailable .

1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol (CAS 1504931-98-9)

- Structure : Halogenated phenyl ring (Cl at C2, F at C3).

- Properties: Molecular weight 186.61 g/mol (C₉H₈ClFO).

- Applications: Not explicitly stated, but halogenated aromatics are common in agrochemicals and pharmaceuticals.

1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone (Compound 2 from )

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol | C₁₂H₁₆O₄ | ~224.25 | 2,3,4-Trimethoxy | High polarity, potential solubility issues |

| 1-(4-Methoxyphenyl)cyclopropan-1-ol | C₁₀H₁₂O₂ | 164.20 | 4-Methoxy | Lower steric hindrance |

| 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol | C₉H₈ClFO | 186.61 | 2-Cl, 3-F | Increased lipophilicity |

Biological Activity

1-(2,3,4-Trimethoxyphenyl)cyclopropan-1-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 2,3,4-trimethoxyphenyl group. This unique structure is believed to contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Anticancer Activity

Research indicates that derivatives of cyclopropane compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can disrupt tubulin polymerization, leading to cytotoxic effects on cancer cells. The ability of this compound to induce apoptosis in cancer cells has been suggested through various in vitro assays.

Table 1: Cytotoxicity of Cyclopropane Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | NCI-H460 (Lung) | <0.5 | |

| 2 | DU-145 (Prostate) | <0.5 | |

| 3 | SK-OV-3 (Ovarian) | <0.5 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs. Studies suggest that compounds similar to this compound exhibit selective COX-2 inhibition, potentially offering therapeutic benefits in inflammatory diseases.

Table 2: COX Inhibition by Related Compounds

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| Celecoxib | 20 | 85 | 4.25 |

| Compound A | 30 | 90 | 3.00 |

| Compound B | 25 | 95 | 3.80 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It has been observed that similar compounds can induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties associated with the trimethoxyphenyl group may play a role in modulating oxidative stress within cells.

Study on Antitumor Activity

A recent study evaluated the antitumor effects of a series of cyclopropane derivatives including this compound. The results demonstrated significant reductions in tumor growth in xenograft models when treated with these compounds compared to controls.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of the compound through the assessment of cytokine levels in animal models subjected to inflammatory stimuli. The findings indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.